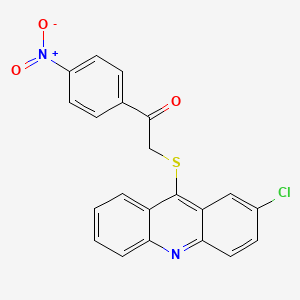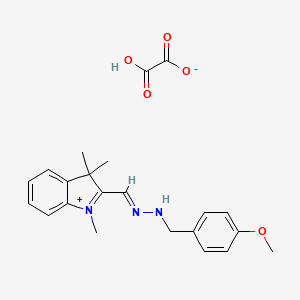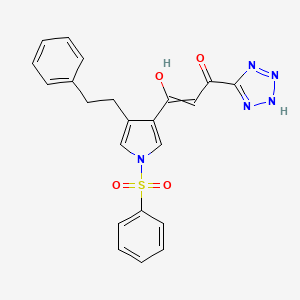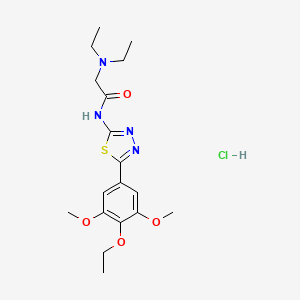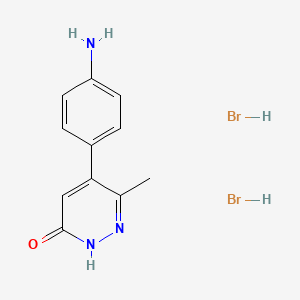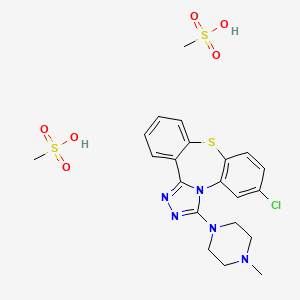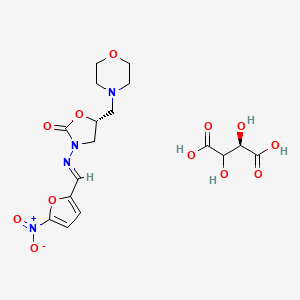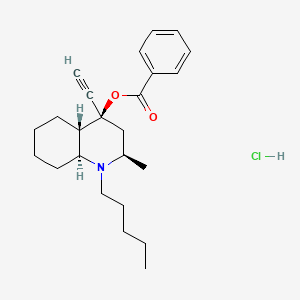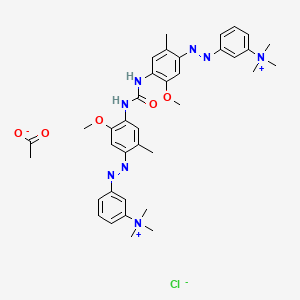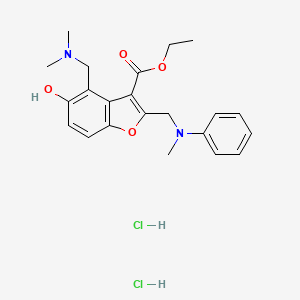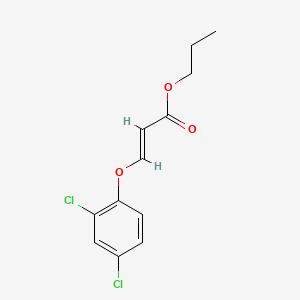
Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a propyl ester group attached to a propenoate moiety, which is further substituted with a 2,4-dichlorophenoxy group. This compound is primarily used in agricultural applications as a herbicide to control broadleaf weeds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with propanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
2,4-Dichlorophenoxyacetic acid+PropanolAcid CatalystPropyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of high-purity reactants and efficient separation techniques ensures the production of high-quality herbicide.
化学反応の分析
Types of Reactions
Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dichlorophenoxyacetic acid.
Reduction: Formation of propyl (E)-3-(2,4-dichlorophenoxy)-2-propenol.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Widely used as a herbicide in agriculture to control broadleaf weeds.
作用機序
The herbicidal activity of Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is primarily due to its ability to mimic natural plant hormones called auxins. The compound binds to auxin receptors in plants, leading to uncontrolled cell division and growth, ultimately causing the death of the plant. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and differentiation.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar structure but lacks the propyl ester group.
Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate: Similar to Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate but with a methyl ester group instead of a propyl group.
Uniqueness
This compound is unique due to its specific ester group, which influences its solubility, volatility, and overall herbicidal activity. The propyl ester group provides a balance between hydrophobicity and hydrophilicity, making it effective in various environmental conditions.
特性
CAS番号 |
53596-20-6 |
|---|---|
分子式 |
C12H12Cl2O3 |
分子量 |
275.12 g/mol |
IUPAC名 |
propyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-6-17-12(15)5-7-16-11-4-3-9(13)8-10(11)14/h3-5,7-8H,2,6H2,1H3/b7-5+ |
InChIキー |
ACKICVWYIACNBE-FNORWQNLSA-N |
異性体SMILES |
CCCOC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl |
正規SMILES |
CCCOC(=O)C=COC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


